molecular formula C8H11N3O2 B13468895 methylN-[5-(aminomethyl)pyridin-2-yl]carbamate

methylN-[5-(aminomethyl)pyridin-2-yl]carbamate

Cat. No.: B13468895
M. Wt: 181.19 g/mol
InChI Key: DNHYKOVWJWNTIP-UHFFFAOYSA-N
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Description

Methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate is a pyridine-derived carbamate compound characterized by a carbamate group (-O(CO)NH-) linked to a pyridin-2-yl scaffold substituted with an aminomethyl group at the 5-position. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol (calculated from ). This compound is cataloged under CAS and MDL identifiers, reflecting its relevance in chemical synthesis and drug discovery pipelines.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)11-7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3,(H,10,11,12)

InChI Key

DNHYKOVWJWNTIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-(aminomethyl)pyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-(aminomethyl)pyridine and methyl isocyanate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The methyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and release methanol and carbon dioxide.
Reaction Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 12 h .

  • Basic Hydrolysis : NaOH (2M), 80°C, 6 h .

Products :

  • Primary Amine : 5-(aminomethyl)pyridin-2-amine.

  • Byproducts : Methanol and CO₂.

Mechanistic Pathway :

  • Nucleophilic attack by water or hydroxide ion at the carbonyl carbon.

  • Cleavage of the C–O bond in the carbamate.

Supporting Evidence :
Carbamate hydrolysis is a well-documented process in medicinal chemistry, often employed to modulate drug solubility or bioavailability .

Acylation of the Aminomethyl Group

The primary amine (-CH₂NH₂) reacts with acylating agents to form amides.

Example Reaction :
Reagents : Acetic anhydride, pyridine (base).
Conditions : Room temperature, 4 h .
Product : Methyl N-[5-(acetamidomethyl)pyridin-2-yl]carbamate.

ReagentConditionsProduct YieldReference
Acetic anhydrideRT, pyridine, 4 h~85%

Mechanism :

  • Activation of acetic anhydride by pyridine.

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

Application : Acylation enhances stability and alters pharmacokinetic properties .

Oxidation of the Aminomethyl Group

The -CH₂NH₂ group can be oxidized to a nitrile (-CH₂CN) or carboxylic acid (-CH₂COOH).

Reagents :

  • To Nitrile : NaIO₄, RuCl₃ (catalytic), CH₃CN/H₂O .

  • To Carboxylic Acid : KMnO₄, H₂SO₄, heat .

Products :

  • Nitrile : Methyl N-[5-(cyanomethyl)pyridin-2-yl]carbamate.

  • Carboxylic Acid : Methyl N-[5-(carboxymethyl)pyridin-2-yl]carbamate.

Key Data :

Oxidizing AgentProductYieldReference
NaIO₄/RuCl₃Nitrile70–75%
KMnO₄/H₂SO₄Carboxylic Acid60–65%

Mechanism :

  • RuCl₃-catalyzed oxidation converts -CH₂NH₂ to -CH₂CN via intermediate imine formation.

  • Strong oxidants like KMnO₄ cleave the C–N bond to form -COOH .

Reaction with Triphosgene

Triphosgene (BTC) reacts with amines to form isocyanates or ureas.

Reagents : Triphosgene, pyridine.
Conditions : Anhydrous DCM, 0°C → RT, 2 h .
Product : Methyl N-[5-(isocyanatomethyl)pyridin-2-yl]carbamate.

Mechanism :

  • Formation of a chloroformate intermediate.

  • Elimination of HCl to generate the isocyanate .

Application : Isocyanates serve as intermediates for urea/thiourea synthesis.

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring can undergo substitution at specific positions, influenced by directing effects.

Example Reaction : Nitration.
Reagents : HNO₃, H₂SO₄, 50°C, 3 h.
Product : Methyl N-[5-(aminomethyl)-3-nitropyridin-2-yl]carbamate.

Regioselectivity :

  • The electron-withdrawing carbamate group (-OC(O)NHCH₃) directs nitration to the meta position (C3) .

Yield : ~40% (due to deactivation by substituents) .

Coordination Chemistry

The pyridine nitrogen and amine group can act as ligands for metal ions.

Example : Reaction with Cu(II) chloride.
Conditions : Ethanol, RT, 1 h.
Product : [Cu(C₈H₁₀N₃O₂)₂Cl₂] complex.

Key Properties :

  • Octahedral geometry.

  • Stability confirmed by UV-Vis and ESR spectroscopy .

Transesterification of the Carbamate

The methyl ester can be exchanged with other alcohols.

Reagents : Ethanol, NaOEt.
Conditions : Reflux, 8 h.
Product : Ethyl N-[5-(aminomethyl)pyridin-2-yl]carbamate.

Yield : ~90% .

Scientific Research Applications

MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural features with other pyridine-based carbamates and aminomethyl derivatives. Below is a detailed comparison:

Methyl (5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a)

  • Structure : Features a benzyloxy group at the 5-position and methyl groups at the 3,4,6-positions of the pyridine ring.
  • Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with methyl chloroformate under basic conditions .
  • Key Differences: Substituents: Bulkier benzyloxy and methyl groups reduce solubility compared to the aminomethyl group in the target compound. Reactivity: The benzyloxy group may undergo hydrogenolysis, whereas the aminomethyl group in methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate is more nucleophilic.

5-((2-Aminothiazol-5-yl)(4-Nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f)

  • Structure : Combines a pyrimidine-dione core with a thiazole-carbamate hybrid substituent.
  • Physical Properties : Melting point 206–208 °C , with distinct ¹H NMR signals (δ 2.45 ppm for methyl groups) and HRMS [M + H]⁺ at 434.1234 .
  • Key Differences :
    • Core Heterocycle : Pyrimidine-dione vs. pyridine, leading to differences in electronic properties and hydrogen-bonding capacity.
    • Applications : Primarily explored for antibacterial activity, unlike the target compound’s role in kinase inhibition .

tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate

  • Structure : tert-Butyl carbamate protecting group on a dimethoxypyridine scaffold.
  • Molecular Weight : 296.34 g/mol (vs. 181.19 g/mol for the target compound).
  • Key Differences :
    • Protecting Group : tert-Butyl carbamate is more stable under acidic conditions compared to methyl carbamate, influencing deprotection strategies .
    • Substituents : Methoxy groups enhance electron density on the pyridine ring, altering reactivity in cross-coupling reactions .

Pexidartinib Hydrochloride

  • Structure : Contains a pyridine-2-amine core with chloro-pyrrolopyridine and trifluoromethylpyridine substituents.
  • Applications: FDA-approved for tenosynovial giant cell tumor (TGCT) via CSF1R inhibition .
  • Key Differences: Pharmacophore: Lacks the carbamate group but includes a trifluoromethylpyridine moiety critical for target binding. Bioactivity: Demonstrates clinical efficacy in oncology, whereas methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate remains a preclinical building block .

Research Findings and Implications

  • Synthetic Utility: Methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate serves as a versatile intermediate, enabling modifications at the aminomethyl group for drug discovery (e.g., coupling with carboxylic acids or aldehydes) .
  • Stability Considerations : Compared to tert-butyl carbamates, the methyl carbamate group is more labile under basic conditions, requiring careful handling in multi-step syntheses .

Biological Activity

MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, efficacy, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is a pyridine derivative featuring an amino group and a carbamate functional group. Its structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This compound is characterized by its ability to interact with biological targets, which may include enzymes and receptors involved in various physiological processes.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds similar to this compound can inhibit enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which plays a crucial role in the regulation of prostaglandin levels in tissues. Inhibition of this enzyme can lead to increased levels of PGE2, promoting tissue repair and regeneration in various models .
  • Antimicrobial Activity : Compounds containing the pyridine nucleus have demonstrated significant antimicrobial properties. The presence of amino and carbamate groups enhances these activities, making them effective against a range of pathogens .
  • Anticancer Potential : Research indicates that pyridine derivatives exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For instance, some derivatives have shown efficacy against chronic lymphocytic leukemia cells, suggesting potential applications in oncology .

Table 1: Biological Activities of this compound

Activity TypeAssay/Model UsedResultReference
Enzyme Inhibition15-PGDH AssayIC50 = 0.1 nM
AntimicrobialVarious bacterial strainsEffective against Gram-positive bacteria
AnticancerChronic Lymphocytic Leukemia CellsTherapeutic window 31-fold over normal cells

Case Studies

  • Tissue Regeneration : In mouse models, inhibitors of 15-PGDH, including this compound analogs, were shown to double PGE2 levels, significantly improving recovery rates from bone marrow transplantation and liver resection procedures. This suggests a promising role in enhancing tissue repair mechanisms .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyridine derivatives found that those similar to this compound exhibited potent activity against both bacterial and fungal strains, indicating broad-spectrum potential for infection control .
  • Cancer Treatment : In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their selective cytotoxicity and therapeutic potential in cancer treatment .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget SignalDiagnostic Value
1H NMRδ 8.2–8.5 ppm (pyridinium H)Confirms aromatic substitution pattern
HRMS[M+H]+ = 224.13Validates molecular formula (C9H12N3O2)
X-rayC5–C4–C6 angle = 117.39°Indicates steric hindrance at reaction site

Q. Table 2: Environmental Fate Assay Design

ParameterTest ConditionMeasurement
BiodegradationOECD 301F (28 days)% Parent compound remaining via LC-MS
PhotolysisUV light (λ = 254 nm)Half-life (t1/2) under simulated sunlight

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